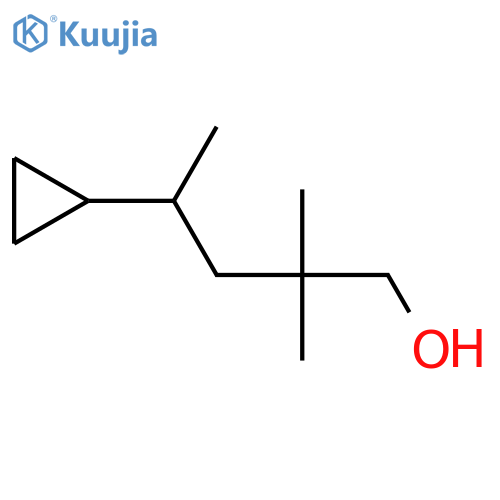Cas no 2229515-46-0 (4-cyclopropyl-2,2-dimethylpentan-1-ol)

2229515-46-0 structure
商品名:4-cyclopropyl-2,2-dimethylpentan-1-ol
4-cyclopropyl-2,2-dimethylpentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-2,2-dimethylpentan-1-ol
- EN300-1731413
- 2229515-46-0
-
- インチ: 1S/C10H20O/c1-8(9-4-5-9)6-10(2,3)7-11/h8-9,11H,4-7H2,1-3H3
- InChIKey: VBUDJSNJYPISLN-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)CC(C)C1CC1
計算された属性
- せいみつぶんしりょう: 156.151415257g/mol
- どういたいしつりょう: 156.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-cyclopropyl-2,2-dimethylpentan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1731413-0.05g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.05g |
$1440.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-10.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 10g |
$7373.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-0.25g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.25g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-1.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 1g |
$1714.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-2.5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 2.5g |
$3362.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-5.0g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 5g |
$4972.0 | 2023-05-23 | ||
| Enamine | EN300-1731413-10g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 10g |
$7373.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-0.5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.5g |
$1646.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-0.1g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 0.1g |
$1508.0 | 2023-09-20 | ||
| Enamine | EN300-1731413-5g |
4-cyclopropyl-2,2-dimethylpentan-1-ol |
2229515-46-0 | 5g |
$4972.0 | 2023-09-20 |
4-cyclopropyl-2,2-dimethylpentan-1-ol 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
2229515-46-0 (4-cyclopropyl-2,2-dimethylpentan-1-ol) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
